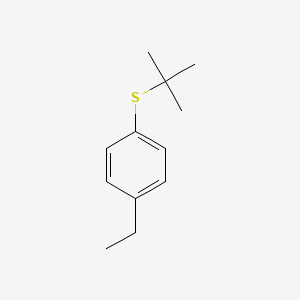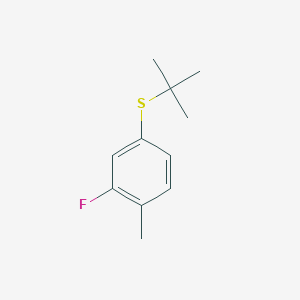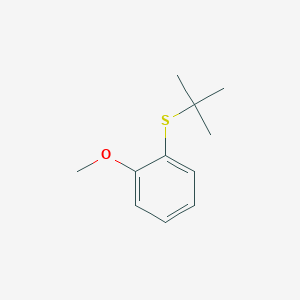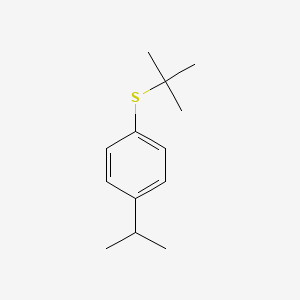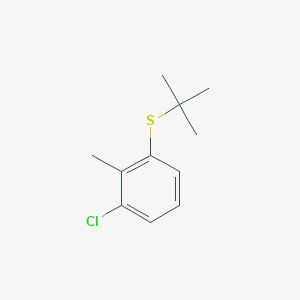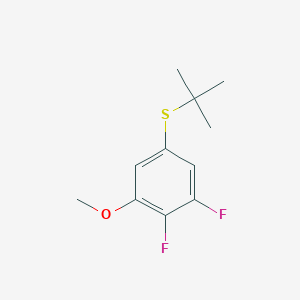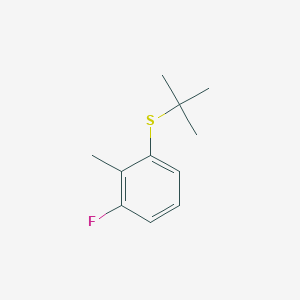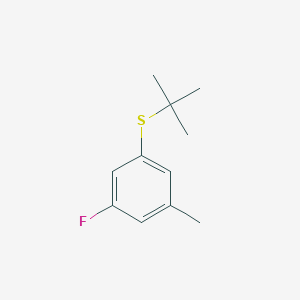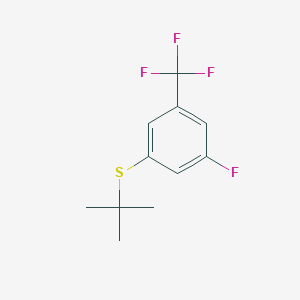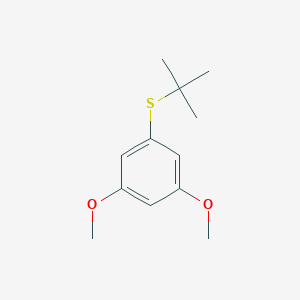
1-Tert-butylsulfanyl-3,5-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “1-Tert-butylsulfanyl-3,5-dimethoxybenzene” is a chemical entity with specific properties and applications. It is often used in various scientific and industrial fields due to its unique characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “1-Tert-butylsulfanyl-3,5-dimethoxybenzene” involves specific chemical reactions under controlled conditions. The exact synthetic route and reaction conditions are tailored to achieve high purity and yield.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized processes to ensure consistency and efficiency. These methods often involve advanced techniques and equipment to handle large quantities.
Chemical Reactions Analysis
Types of Reactions: Compound “1-Tert-butylsulfanyl-3,5-dimethoxybenzene” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the reagents and conditions used.
Common Reagents and Conditions: The reactions involving compound “this compound” typically require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents, while reduction reactions may involve reducing agents.
Major Products Formed: The products formed from these reactions depend on the type of reaction and the conditions applied. Each reaction pathway leads to different products with distinct properties.
Scientific Research Applications
Compound “1-Tert-butylsulfanyl-3,5-dimethoxybenzene” has a wide range of applications in scientific research. It is used in chemistry for various synthesis processes, in biology for studying biochemical pathways, in medicine for developing therapeutic agents, and in industry for manufacturing specialized products.
Mechanism of Action
Comparison with Other Similar Compounds: Compound “1-Tert-butylsulfanyl-3,5-dimethoxybenzene” is compared with other similar compounds to highlight its uniqueness. This comparison includes analyzing its chemical structure, reactivity, and applications.
Comparison with Similar Compounds
- Compound A
- Compound B
- Compound C
Each of these similar compounds has distinct properties that differentiate them from compound “1-Tert-butylsulfanyl-3,5-dimethoxybenzene”.
Properties
IUPAC Name |
1-tert-butylsulfanyl-3,5-dimethoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2S/c1-12(2,3)15-11-7-9(13-4)6-10(8-11)14-5/h6-8H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVJREKWVZSRSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=CC(=CC(=C1)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)SC1=CC(=CC(=C1)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
